Crocin III (Standard)

説明

beta-D-gentiobiosyl crocetin has been reported in Gardenia jasminoides, Crocus sativus, and Apis cerana with data available.

Structure

3D Structure

特性

IUPAC Name |

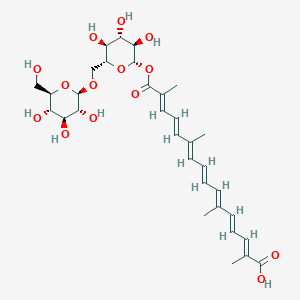

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 |

Source

|

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 |

Source

|

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Sources and Natural Occurrence of Crocin (B39872) III

This technical guide provides a comprehensive overview of Crocin III, a significant bioactive carotenoid. It details its natural sources, quantitative occurrence, biosynthetic pathways, and relevant experimental protocols for its extraction and analysis. The information is intended to support research and development efforts in the fields of natural products, pharmacology, and drug discovery.

Introduction to Crocin III

Crocins are a series of water-soluble carotenoid pigments responsible for the vibrant color of saffron and gardenia fruits.[1][2] They are glycosyl esters of the dicarboxylic acid crocetin (B7823005).[1] Chemically, Crocin III is identified as a crocetin mono-(β-D-gentiobiosyl)-ester.[3] Like other crocins, it is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, making it a compound of high interest for therapeutic applications.[3][4][5]

Natural Occurrence and Primary Sources

Crocin III is found in a limited number of plant species, with commercially significant concentrations primarily in two plants:

-

Saffron (Crocus sativus L.): The dried stigmas of the saffron crocus are the most famous and expensive source of crocins, including Crocin III.[5][6] Saffron is cultivated in regions across the Mediterranean and Western Asia, with Iran being the largest producer.[1] The compounds are responsible for saffron's characteristic red color.[7]

-

Gardenia (Gardenia jasminoides Ellis): The fruits of the gardenia plant are another major source of crocins.[1][8] In traditional Chinese medicine and as a natural food colorant, gardenia fruits are widely used for their high crocin content.[1][9]

Other plants, such as those from the Buddleja species, also produce crocins, but their concentrations are generally too low for commercial extraction.[1][10]

Quantitative Data on Crocin Content

The concentration of crocins, including Crocin III, varies significantly based on the plant source, geographical origin, cultivation conditions, and harvesting and processing methods. The following tables summarize quantitative data from various studies.

| Plant Source | Plant Part | Crocin Analyte | Concentration / Amount | Reference |

| Crocus sativus (Spanish Saffron) | Stigmas | trans-Crocin 3 | 0.01% - 9.44% (dry weight) | [1] |

| Crocus sativus (High Quality) | Stigmas | Total Crocins | >10% (dry weight) | [11] |

| Crocus sativus (Typical) | Stigmas | Total Crocins | 4% - 6% (dry weight) | [11] |

| Gardenia jasminoides | Fruit | Crocin III | 24.4 mg isolated from 2 kg of fruit | [12] |

| Gardenia jasminoides | Fruit | Total Crocins | ~12.76 mg/g (dry weight) | [13] |

| Crocus sativus (Sicilian Extract) | Stigmas | Total Crocins | 128 ± 6 ng/mL | [14] |

| Crocus sativus (Iranian Extract) | Stigmas | Total Crocins | 126 ± 4 ng/mL | [14] |

| Crocus sativus (Greek Extract) | Stigmas | Total Crocins | 111 ± 2 ng/mL | [14] |

Biosynthesis of Crocins

The biosynthesis of crocins is a multi-stage process that begins with the general carotenoid pathway and concludes with specific enzymatic modifications.[10] The pathway can be broadly divided into three key stages, starting from the precursor zeaxanthin (B1683548).[15][16]

-

Cleavage of Precursor: The pathway initiates with the oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. This reaction is catalyzed by the enzyme carotenoid cleavage dioxygenase 2 (CCD2) , yielding crocetin dialdehyde (B1249045).[15][16][17]

-

Oxidation: The resulting crocetin dialdehyde is then oxidized to form crocetin. This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) enzyme.[15][16]

-

Glycosylation: In the final and diversifying step, crocetin undergoes glycosylation. UDP-glucosyltransferases (UGTs) catalyze the attachment of glucose or gentiobiose moieties to the carboxyl groups of crocetin, forming the various crocin esters, including Crocin III.[10][16]

References

- 1. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocin - Wikipedia [en.wikipedia.org]

- 3. Crocin III | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Crocin 3 | CAS:55750-85-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. Key Active Ingredients in Saffron Extract: Crocin & Safranal [nutritionsupplyeu.com]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Research progress on the pharmacological activity, biosynthetic pathways, and biosynthesis of crocins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. saffronhealthsci.com [saffronhealthsci.com]

- 12. jfda-online.com [jfda-online.com]

- 13. Extraction Optimization of Crocin from Gardenia (Gardenia jasminoides Ellis)Fruits Using Response Surface Methodology and Quality Evaluation of Foam-Mat Dried Powder [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. plantae.org [plantae.org]

- 16. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

A Technical Guide to the Biological Activity of Crocin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872) III is a water-soluble carotenoid, specifically a monoglycosyl ester of crocetin (B7823005), derived from the dried stigmas of Crocus sativus L. (saffron) and the fruits of Gardenia jasminoides Ellis.[1] It belongs to a class of compounds known as crocins, which are the primary pigments responsible for saffron's vibrant color. While much of the scientific literature investigates the effects of "crocin" as a general extract—a mixture of crocetin glycosides where α-crocin (crocetin digentiobiose ester) is most abundant—Crocin III itself is an area of growing interest.

This technical guide focuses on the known biological activities of Crocin III and the broader crocin family. Due to the extensive research on the general crocin mixture, its well-documented biological activities in anti-cancer, anti-inflammatory, and neuroprotective domains serve as a strong predictive model for the specific functions of Crocin III. This document will delineate data specific to Crocin III where available and otherwise present the activities of the crocin family as a whole, providing a comprehensive overview of its therapeutic potential.

Core Biological Activities

Crocin III and related crocins exhibit a wide spectrum of pharmacological effects, primarily attributed to their potent antioxidant and anti-inflammatory properties.[2] These foundational mechanisms underpin their efficacy in several therapeutic areas, including oncology, inflammatory disorders, and neurodegenerative diseases.

Anti-Cancer Activity

Crocins have demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.[1][3] The primary mechanisms include the inhibition of tumor cell growth, induction of programmed cell death (apoptosis), and modulation of key signaling pathways that govern cell survival and proliferation.

Mechanisms of Action:

-

Inhibition of Proliferation: Crocins inhibit the growth of cancer cells in a dose- and time-dependent manner.[4]

-

Induction of Apoptosis: A key anti-cancer mechanism is the induction of apoptosis. Crocins modulate the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, leading to the activation of caspase cascades.[4]

-

Cell Cycle Arrest: Crocins can induce cell cycle arrest, often at the G0/G1 phase, preventing cancer cells from replicating.

Signaling Pathways Implicated in Anti-Cancer Effects:

-

Intrinsic Apoptosis Pathway: Crocins activate the mitochondrial pathway of apoptosis. This involves increasing the Bax/Bcl-2 ratio, which disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[4]

-

STAT3 Signaling Pathway: Crocin has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] The constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell survival and proliferation. By reducing the p-STAT3/STAT3 ratio, crocin downregulates the expression of downstream targets, including inflammatory cytokines, thereby suppressing cancer cell growth and survival.[5]

Anti-Inflammatory Activity

Crocin III and its analogs possess potent anti-inflammatory properties, making them promising candidates for treating various inflammatory conditions.[2] They act by suppressing the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: Crocins reduce the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

Enzyme Inhibition: They exhibit inhibitory effects against cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the production of prostaglandins.

Signaling Pathways Implicated in Anti-Inflammatory Effects:

-

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Crocin inhibits this process by preventing the degradation of IκBα, thereby blocking NF-κB activation.

Neuroprotective Activity

Crocins exhibit significant neuroprotective effects, attributed largely to their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanisms of Action:

-

Antioxidant Effects: As potent antioxidants, crocins scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.

-

Anti-apoptotic Effects: They protect neuronal cells from apoptosis induced by neurotoxins or ischemic conditions.

-

Mitochondrial Protection: Crocins help maintain mitochondrial function, which is often impaired in neurodegenerative disorders.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of crocin against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HCT116 | Colon Cancer | 271.18 ± 21.83 µM | 48 h | [5] |

| A549 | Lung Cancer | 4.12 mg/mL | 48 h | [6] |

| SPC-A1 | Lung Cancer | 5.28 mg/mL | 48 h | [6] |

| MCF-7 | Breast Cancer | 12.5 µg/mL | 48 h | [4] |

| HCT116 | Colon Cancer | 1.99 mmol/L | Not Specified | [7] |

| HepG2 | Liver Cancer | 2.87 mmol/L | Not Specified | [7] |

| HeLa | Cervical Cancer | 3.58 mmol/L | Not Specified | [7] |

Note: The data presented is for "crocin." Specific quantitative data for Crocin III is limited in the current literature. Values are presented as reported in the source and may require conversion for direct comparison (e.g., µM, mg/mL, mmol/L).

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Crocin III's biological activity are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8][9]

-

Procedure:

-

Cell Seeding: Seed cells (e.g., HCT116, A549) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat the cells with various concentrations of Crocin III (e.g., ranging from 50 to 1600 µM) dissolved in the appropriate culture medium.[5] Include a vehicle-only control group.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using dose-response curve analysis.

-

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where membrane integrity is compromised.[11][12]

-

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Crocin III for the designated time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[12]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Protein Expression Analysis (Western Blotting for p-STAT3)

This technique is used to detect and quantify specific proteins, such as total and phosphorylated STAT3.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies (e.g., anti-p-STAT3 and anti-STAT3) followed by enzyme-conjugated secondary antibodies for detection.[13][14]

-

Procedure:

-

Cell Lysis: After treatment with Crocin III, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[16]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-p-STAT3 Tyr705) overnight at 4°C.[14] Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[14]

-

Analysis: Quantify band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[16]

-

Cell Invasion Assay (Transwell Assay)

This assay measures the invasive potential of cancer cells in vitro.

-

Principle: The assay uses a two-chamber system (a Transwell insert) where the upper and lower chambers are separated by a porous membrane. The membrane is coated with a layer of extracellular matrix (ECM) components (e.g., Matrigel), which serves as a barrier that invasive cells must degrade and penetrate to move toward a chemoattractant in the lower chamber.[17][18]

-

Procedure:

-

Insert Coating: Thaw Matrigel on ice and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[19]

-

Cell Seeding: Harvest and resuspend cancer cells in a serum-free medium. Seed the cells (e.g., 2.5 - 5 x 10⁴ cells) into the upper chamber of the coated inserts.[19]

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.

-

Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[20]

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., 70% ethanol) and then stain them with a dye such as crystal violet.[19][20]

-

Quantification: Allow the inserts to air dry. Count the number of stained, invaded cells in several microscopic fields to determine the average number of invading cells.

-

Conclusion

Crocin III, as a key bioactive constituent of saffron, demonstrates significant therapeutic potential, particularly in oncology and the treatment of inflammatory conditions. The broader crocin family exhibits well-defined anti-proliferative, pro-apoptotic, and anti-inflammatory activities, governed by the modulation of critical signaling pathways including STAT3, NF-κB, and the intrinsic apoptosis cascade. While much of the detailed mechanistic and quantitative data has been generated using general crocin extracts, it provides a robust framework for the targeted investigation of Crocin III. Further research focusing specifically on Crocin III is necessary to elucidate its precise pharmacological profile, establish definitive IC50 values across a wider range of cell lines, and validate its efficacy in preclinical and clinical settings. The protocols and data presented in this guide offer a comprehensive foundation for drug development professionals and researchers to advance the study of this promising natural compound.

References

- 1. Crocin III | TargetMol [targetmol.com]

- 2. Crocin III - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor effects of crocin on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crocin inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]

- 17. corning.com [corning.com]

- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 19. snapcyte.com [snapcyte.com]

- 20. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The In Vitro-Mechanisms of Action of Crocin: A Technical Guide for Researchers

Introduction: Crocin (B39872), a water-soluble carotenoid and a primary bioactive constituent of saffron (Crocus sativus L.), has garnered significant scientific interest for its broad therapeutic potential.[1][2] In vitro studies have robustly demonstrated its efficacy as an anticancer, anti-inflammatory, and antioxidant agent.[1][3][4] This technical guide provides an in-depth overview of the core molecular mechanisms of crocin observed in vitro, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and drug development professionals.

Section 1: Antiproliferative and Pro-Apoptotic Mechanisms

Crocin exerts potent anticancer effects across a wide range of cancer cell lines by inhibiting proliferation, inducing cell cycle arrest, and promoting programmed cell death (apoptosis).[1][5][6] These effects are typically dose- and time-dependent.[6]

1.1. Induction of Apoptosis and Cell Cycle Arrest

-

Apoptosis: Crocin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] A key mechanism is the modulation of the Bax/Bcl-2 protein ratio. Crocin upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase cascades (e.g., caspase-3 and -9).[2][6][7][8]

-

Cell Cycle Arrest: Crocin has been shown to arrest cancer cells at various phases of the cell cycle, including G0/G1, S, and G2/M, thereby preventing their proliferation.[5][7] For instance, in human skin cancer cells (A431 and SCL-1), crocin induces cell cycle arrest at the G0/G1 phase.[7][8]

1.2. Data Presentation: Cytotoxic and Antiproliferative Effects

The following table summarizes the observed effects of crocin on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Concentration(s) | Incubation Time | Key Findings | Citations |

| HCT-116 | Colorectal Cancer | IC50: 271.18 µM | 48 h | Inhibited proliferation, induced apoptosis. | [9] |

| HCT-116 | Colorectal Cancer | IC50: 10.57 µL/mL | 24 h | Displayed antiproliferative activity. | [3] |

| A431 & SCL-1 | Skin Cancer | 0.2 - 1.0 mmol/L | 24 h | Decreased cell viability, induced G0/G1 arrest and apoptosis. | [7][8] |

| HL-60 | Leukemia | 0.625 - 5 mg/mL | 24 h / 48 h | Inhibited proliferation, induced G0/G1 arrest and apoptosis. | [5] |

| HepG2 | Hepatocellular Carcinoma | 3 - 5 mg/mL | 72 h | Reduced cell viability in a dose-dependent manner. | [10] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Induced cell cycle arrest at the G2/M phase. | [5] |

| AGS | Gastric Cancer | Not specified | Not specified | Altered Bax/Bcl-2 ratio, activated caspases. | [2] |

| HO-8910 | Ovarian Cancer | Not specified | Not specified | Blocked cells in the G0/G1 phase. | [5] |

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: After incubation, remove the medium and add fresh medium containing various concentrations of crocin (e.g., 2 to 12 µL/mL). Include untreated cells as a control.[3] Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][11]

-

Solubilization: Carefully discard the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[3][12][13]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the solution at 570 nm using a microplate reader.[13]

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.

1.4. Visualization: Crocin-Induced Apoptosis Pathway

Caption: Crocin induces apoptosis by inhibiting Bcl-2 and promoting Bax.

Section 2: Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the development of many diseases, including cancer. Crocin exhibits significant anti-inflammatory properties primarily by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][14]

2.1. Inhibition of the NF-κB Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[15] Upon stimulation (e.g., by TNF-α or LPS), IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50) to translocate to the nucleus and initiate transcription of inflammatory mediators.[15] Crocin has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.[16][17][18] This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2.[16][19]

2.2. Data Presentation: Anti-inflammatory Effects of Crocin

| Cell Line | Stimulus | Crocin Concentration | Observed Effect | Citations |

| HCT-116 | Endogenous | High & Low Doses | Decreased secretion of IL-8, IL-6, IL-1β, TNF-α. | [9] |

| HT-29 & Caco-2 | TNF-α | Concentration-dependent | Inhibited TNF-α induced activation of NF-κB. | [16][17] |

| Breast Cancer Cells | Endogenous | Not specified | Reduced levels of TNF-α and IL-1β. | [20] |

| Microglial Cells | HG-FFA | Dose-dependent | Decreased protein expression of iNOS, COX-2, IL-1β, TNF-α. | [19] |

2.3. Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

Western blotting allows for the detection and quantification of specific proteins, such as p65 and IκBα, to assess the activation state of the NF-κB pathway.[15]

-

Cell Culture and Lysis: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of crocin for 1-2 hours. Stimulate with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

2.4. Visualization: Inhibition of NF-κB Signaling by Crocin

Caption: Crocin blocks NF-κB activation by inhibiting IκBα phosphorylation.

Section 3: Antioxidant Mechanisms

Crocin is a potent antioxidant that protects cells from damage induced by oxidative stress.[3] Its antioxidant activity is multifaceted, involving both direct radical scavenging and the enhancement of endogenous antioxidant defense systems.[1][4]

3.1. Radical Scavenging and Cellular Defense

-

Direct Scavenging: Crocin can directly neutralize harmful reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[2][4]

-

Enhancing Endogenous Systems: Crocin boosts the cell's own antioxidant capabilities by increasing the levels and activity of key enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and by elevating levels of non-enzymatic antioxidants like glutathione (GSH).[1][21] This dual action helps to decrease markers of oxidative damage, such as malondialdehyde (MDA) and total oxidant status (TOS), while increasing the total antioxidant status (TAS).[3]

3.2. Data Presentation: Antioxidant Activity of Crocin

| Assay / Cell Line | Model | Key Findings | Citations |

| HCT-116 Cells | In vitro | Decreased Total Oxidant Status (TOS), Increased Total Antioxidant Status (TAS). | [3] |

| ORAC Assay | Cell-free | Showed high oxygen radical absorbance capacity. | [22][23][24] |

| NO Scavenging | Cell-free | Demonstrated significant nitric oxide radical scavenging activity. | [22][23][24] |

| HT22 Cells | Oxygen-Glucose Deprivation | Significantly reduced ROS levels in a dose-dependent manner. | [25] |

3.3. Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[22][24]

-

Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (e.g., Trolox). Prepare the crocin sample at various concentrations.

-

Assay Setup: In a 96-well black microplate, add the fluorescent probe to all wells. Then, add the crocin samples, Trolox standards, and a blank (buffer only) to their respective wells.

-

Incubation: Incubate the plate at 37°C for approximately 30 minutes.

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and subsequent fluorescence decay.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 60-90 minutes using a microplate reader (excitation ~485 nm, emission ~520 nm).

-

Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is determined by subtracting the AUC of the blank. A standard curve is generated using the net AUC of the Trolox standards. The ORAC value of the crocin sample is then calculated and expressed as Trolox equivalents.

3.4. Visualization: Experimental Workflow for In Vitro Analysis

Caption: General workflow for studying the in vitro effects of crocin.

Section 4: Modulation of Key Signaling Pathways

Crocin's diverse biological effects are orchestrated through its interaction with multiple intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammation.

4.1. JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for transmitting cytokine signals that regulate cell proliferation and survival.[7] Aberrant activation of this pathway is common in many cancers. Crocin has been shown to effectively inhibit the JAK/STAT pathway, specifically by downregulating the expression and/or phosphorylation of Jak2 and Stat3.[5][7][26][27] This inhibition is a key mechanism behind crocin's ability to induce apoptosis in cancer cells like human skin and liver cancer cells.[7][27]

Caption: Crocin inhibits the JAK/STAT pathway, blocking pro-survival signals.

4.2. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[25] Its overactivation is a hallmark of many cancers. Crocin has been demonstrated to modulate this pathway, often leading to its inhibition.[25][28][29] By suppressing the phosphorylation of key components like Akt and mTOR, crocin can inhibit autophagy and reduce oxidative stress, contributing to its neuroprotective and anticancer effects.[25]

4.3. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK and p38, is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[30] Crocin's interaction with this pathway can be context-dependent. For instance, in combination with cisplatin, crocin was found to inhibit the FGFR3/MAPK/ERK pathway in gastric cancer cells.[30][31] It can also inhibit the phosphorylation of VEGFR2 and its downstream effectors, including MEK and ERK, to exert anti-angiogenic effects.[32]

Conclusion

The in vitro evidence compellingly demonstrates that crocin is a multifaceted compound with significant therapeutic potential. Its mechanisms of action are complex and interconnected, involving the direct induction of apoptosis, potent anti-inflammatory and antioxidant activities, and the targeted modulation of critical signaling pathways such as JAK/STAT, NF-κB, PI3K/Akt, and MAPK. The ability of crocin to simultaneously target multiple dysregulated pathways that are hallmarks of cancer and inflammatory diseases makes it a highly promising candidate for further investigation and development in the pharmaceutical industry. This guide provides a foundational understanding of these mechanisms to aid researchers in designing future studies to fully harness crocin's therapeutic capabilities.

References

- 1. Crocin: Unraveling its Anticancer Potential and Molecular Mechanisms - Amerigo Scientific [amerigoscientific.com]

- 2. ijsred.com [ijsred.com]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Frontiers | The Protection of Crocin Against Ulcerative Colitis and Colorectal Cancer via Suppression of NF-κB-Mediated Inflammation [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Crocin Inhibits Angiogenesis and Metastasis in Colon Cancer via TNF-α/NF-kB/VEGF Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]

- 29. researchgate.net [researchgate.net]

- 30. Crocin Combined with Cisplatin Regulates Proliferation, Apoptosis, and EMT of Gastric Cancer Cells via the FGFR3/MAPK/ERK Pathway In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

A Technical Guide to the Solubility and Biological Activity of Crocin III

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Crocin III, a key bioactive carotenoid ester found in saffron. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an examination of the molecular signaling pathways influenced by this compound.

Crocin III: Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and efficacy. Crocin III exhibits varied solubility across different laboratory solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a common solvent for initial in vitro screening of compounds. Crocin III demonstrates high solubility in DMSO, although reported values vary between suppliers. It is crucial to use fresh, anhydrous DMSO, as the solvent's hygroscopic nature can significantly reduce the compound's solubility.[1][2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |

| DMSO | 100 mg/mL | 153.21 mM | Ultrasonic agitation is required. Use of newly opened, non-hygroscopic DMSO is recommended. | MedChemExpress[1][3] |

| DMSO | 50 mg/mL | 76.61 mM | Sonication is recommended to aid dissolution. | TargetMol[4] |

Solubility in Other Solvents

While specific quantitative data for Crocin III in other solvents is limited, information on the broader class of "crocins" provides valuable context. Crocins are unique for being water-soluble carotenoids, a property conferred by their glycosyl esters.[5]

| Compound Class | Solvent | Solubility | Source |

| Crocin (General) | Hot Water | Freely Soluble | PubChem[6] |

| Crocin (General) | Methanol | Soluble | PubMed Central[7] |

| Crocin (General) | Ethanol | Soluble | PubMed Central[7] |

| Crocin (General) | Ether & other organic solvents | Sparingly Soluble | PubChem[6] |

| Crocin (Specific Measurement) | Water (at 25°C) | 16.21 ± 0.38 mg/mL | PMC - NIH[8] |

| Crocin (Specific Measurement) | n-Octanol | 1.36 ± 0.12 mg/mL | PMC - NIH[8] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental protocols. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[9]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

Crocin III (solid)

-

Selected solvent (e.g., DMSO, water, phosphate-buffered saline)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid Crocin III to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10] The agitation rate should be sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid. This step is critical to separate the saturated supernatant from any remaining solid particles.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of Crocin III in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.[10]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

General Workflow for Solubility Screening

A tiered approach is often used in early drug discovery to efficiently determine an appropriate solvent and concentration for a test compound.

Caption: A tiered workflow for determining the solubility of a test compound.

Molecular Signaling Pathways Modulated by Crocin

Crocin and its derivatives, including Crocin III, exert a range of pharmacological effects by modulating key intracellular signaling pathways. These activities are foundational to their potential therapeutic applications in oncology, neurodegenerative disease, and inflammatory conditions.[11][12]

Anticancer and Pro-Apoptotic Mechanisms

Crocin has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting several critical signaling cascades.

-

JAK/STAT Pathway: Crocin can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13] Downregulation of Jak2 and Stat3 expression leads to decreased proliferation and induction of apoptosis in cancer cells.[13]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Crocin has been shown to suppress the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.[11][12]

-

Intrinsic Apoptosis Pathway: Crocin promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[14] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-8, caspase-9, and the executioner caspase-3.[2][14]

The diagram below illustrates the interplay of these pathways in mediating the anticancer effects of crocin.

Caption: Anticancer signaling pathways modulated by Crocin.

Anti-Angiogenic Mechanisms

Crocin and its aglycone form, crocetin, also interfere with the formation of new blood vessels (angiogenesis), a process crucial for tumor growth. This is achieved by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling components, including SRC/FAK and MEK/ERK pathways.[15] This inhibition disrupts endothelial cell migration and cytoskeleton organization, which are essential steps in angiogenesis.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Crocin III | TargetMol [targetmol.com]

- 5. Influence of Solvent Polarity on Crocin Content and Surface Properties of Saffron (Crocus sativus L.) Extracts | MDPI [mdpi.com]

- 6. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crocin-Phospholipid Complex: Molecular Docking, Molecular Dynamics Simulation, Preparation, Characterization, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. sid.ir [sid.ir]

- 15. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

The Stability and Storage of Crocin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872) III, a key bioactive carotenoid ester found in saffron (Crocus sativus L.), is of significant interest in pharmaceutical and nutraceutical research due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] As a member of the crocin family of compounds, its stability is a critical factor that influences its efficacy and shelf-life in various formulations. This technical guide provides an in-depth overview of the stability of Crocin III under various conditions, recommended storage protocols, and detailed experimental methodologies for its stability assessment. While much of the available literature pertains to "crocin" as a general mixture from saffron extracts, these data provide valuable insights into the stability of Crocin III. It is, however, important to note that the stability of highly purified Crocin III may exhibit some variations.

Factors Affecting Crocin III Stability

The degradation of Crocin III is primarily influenced by temperature, light, and pH. The polyene structure of the crocetin (B7823005) backbone makes it susceptible to oxidation and isomerization, while the glycosyl ester bonds can undergo hydrolysis.

Temperature

Elevated temperatures significantly accelerate the degradation of crocins.[2] Studies on saffron extracts have shown that the degradation kinetics are temperature-dependent.

Light

Exposure to light, particularly UV and direct sunlight, is a major cause of crocin degradation.[2] This photodegradation can lead to a rapid loss of color and biological activity.

pH

The stability of crocins is pH-dependent. Generally, they are more stable in slightly acidic to neutral conditions (around pH 5) and degrade more rapidly in highly acidic or alkaline environments.[3] At extreme pH values, hydrolysis of the glycosyl ester linkages is more likely to occur.

Quantitative Stability Data

The following tables summarize the degradation kinetics and half-life of crocin in aqueous solutions under various conditions. This data, primarily from studies on saffron extracts, serves as a valuable reference for understanding the stability profile of Crocin III.

Table 1: Effect of Temperature on the Half-Life (t½) of Crocin in Aqueous Solution

| Temperature (°C) | pH | Half-Life (t½) | Degradation Kinetics | Reference |

| 5 | 7 | ~8.72 days | Second-order | [3] |

| 20 | 7 | ~7.12 days | Second-order | [3] |

| 35 | 7 | ~1.5 days | Second-order | [3] |

| 5 | 5 | ~8.72 days | Second-order | [3] |

| 20 | 5 | ~8.66 days | Second-order | [3] |

| 35 | 5 | ~2.22 days | Second-order | [3] |

Table 2: Effect of pH on the Half-Life (t½) of Crocin in Aqueous Solution at 5°C

| pH | Half-Life (t½) | Degradation Kinetics | Reference |

| 2 | ~2.52 days | Second-order | [3] |

| 5 | ~8.72 days | Second-order | [3] |

| 7 | ~8.72 days | Second-order | [3] |

| 8 | ~6.01 days | Second-order | [3] |

Table 3: Effect of Preservatives on the Half-Life (t½) of Crocin in Aqueous Solution at pH 7

| Preservative | Temperature (°C) | Half-Life (t½) | Degradation Kinetics | Reference |

| Ascorbic Acid | 5 | ~266.34 days | Second-order | [3] |

| Ascorbic Acid | 20 | ~141.97 days | Second-order | [3] |

| EDTA | 5 | ~11.24 days | Second-order | [3] |

| EDTA | 20 | ~8.66 days | Second-order | [3] |

| Citric Acid | 5 | ~9.43 days | Second-order | [3] |

| Citric Acid | 20 | ~7.12 days | Second-order | [3] |

Recommended Storage Conditions

To ensure the long-term stability and integrity of Crocin III, the following storage conditions are recommended:

-

Solid Form: Pure, solid Crocin III should be stored at 4°C in a tightly sealed container, protected from light and moisture.[4][5] For long-term storage (up to 3 years), -20°C is recommended.[6]

-

Stock Solutions: Solutions of Crocin III are significantly less stable. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] These solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light.

Experimental Protocols

The following are detailed methodologies for assessing the stability of Crocin III.

Protocol 1: Thermal Stability Assessment

Objective: To determine the degradation kinetics of Crocin III at various temperatures.

Materials:

-

Purified Crocin III

-

Phosphate (B84403) buffer (0.1 M, pH 5.0)

-

Amber glass vials with screw caps

-

Temperature-controlled incubators or water baths

-

UV-Vis Spectrophotometer or HPLC-DAD system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Crocin III Stock Solution: Accurately weigh a known amount of Crocin III and dissolve it in the phosphate buffer to a final concentration of approximately 10 µg/mL. Prepare this solution in a dark environment to minimize light exposure.

-

Sample Aliquoting: Aliquot the stock solution into several amber glass vials, ensuring each vial is filled to the same volume and tightly sealed.

-

Incubation: Place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C). A control set of vials should be stored at 4°C in the dark.

-

Sample Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each temperature.

-

Quantification:

-

UV-Vis Spectroscopy: Allow the sample to cool to room temperature and measure the absorbance at the maximum wavelength for crocin (approximately 440 nm).

-

HPLC Analysis: If a more specific quantification is required, analyze the samples using a validated HPLC method (see Protocol 3).

-

-

Data Analysis: Calculate the concentration of Crocin III at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) for each temperature.

Protocol 2: Photostability Assessment (Adapted from ICH Q1B Guidelines)

Objective: To evaluate the impact of light exposure on the stability of Crocin III.[1][8]

Materials:

-

Purified Crocin III

-

Phosphate buffer (0.1 M, pH 5.0)

-

Transparent quartz or borosilicate glass vials

-

Aluminum foil

-

Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV light)

-

UV-Vis Spectrophotometer or HPLC-DAD system

Methodology:

-

Sample Preparation: Prepare a solution of Crocin III in phosphate buffer as described in Protocol 1.

-

Sample Aliquoting: Aliquot the solution into transparent glass vials.

-

Dark Control: Wrap an identical set of vials completely in aluminum foil to serve as dark controls.

-

Light Exposure: Place both the exposed and dark control samples in the photostability chamber. The exposure should be for a defined period, delivering a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1]

-

Sample Analysis: After the exposure period, analyze the Crocin III concentration in both the exposed and dark control samples using a validated analytical method (UV-Vis or HPLC).

-

Data Analysis: Compare the concentration of Crocin III in the light-exposed samples to that in the dark controls. A significant loss of concentration in the exposed samples indicates photodegradation.

Protocol 3: HPLC Method for Crocin III Quantification

Objective: To provide a reliable method for the separation and quantification of Crocin III in stability samples.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program: A linear gradient starting from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 440 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of Crocin III of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dilute the stability samples as needed with the mobile phase to fall within the concentration range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the Crocin III peak based on its retention time and quantify the concentration using the calibration curve.

Visualizations

Degradation Pathway

Caption: Simplified degradation pathway of Crocin III.

Experimental Workflow for Stability Testing

Caption: Experimental workflow for Crocin III stability assessment.

Conclusion

The stability of Crocin III is a multifaceted issue that requires careful consideration of environmental factors such as temperature, light, and pH. For optimal preservation of its biological activity, Crocin III should be stored in a cool, dark, and dry environment, particularly when in solution. The use of preservatives like ascorbic acid can significantly enhance its stability in aqueous formulations. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own stability studies, ensuring the quality and reliability of their research findings and product development efforts.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. abmole.com [abmole.com]

- 5. FAQ title [purecrocin.com]

- 6. Crocin III | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

Crocin III molecular weight and formula

An In-depth Technical Guide on the Core Properties and Bioactivities of Crocin (B39872) III

This technical guide provides a comprehensive overview of Crocin III, a key bioactive constituent of saffron. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, biological activities, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Molecular Profile of Crocin III

Crocin III is a water-soluble carotenoid and a member of the crocin family of compounds, which are primarily responsible for the vibrant color of saffron derived from the stigmas of Crocus sativus L.[1][2][3][4] Understanding its fundamental molecular properties is the first step in exploring its therapeutic potential.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₄₄O₁₄ | [1][4] |

| Molecular Weight | 652.68 g/mol | [2][3][4] |

| CAS Number | 55750-85-1 | [2][4] |

| Appearance | Solid | [2] |

| Synonyms | Crocetin-mono-(β-D-gentiobiosyl)-ester | [3] |

Biological Activities and Therapeutic Potential

Crocin III, often studied as part of the broader "crocin" mixture, exhibits a range of pharmacological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. These activities are attributed to its influence on various cellular signaling pathways.

Anti-Cancer Activity

Crocin demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] Its mechanisms of action are multifaceted, targeting key pathways involved in cell survival, proliferation, and angiogenesis.

Key Anti-Cancer Mechanisms:

-

Induction of Apoptosis: Crocin triggers programmed cell death by modulating the expression of apoptosis-related proteins. It has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activate caspases, the key executioners of apoptosis.[6]

-

Cell Cycle Arrest: Crocin can halt the cell cycle at various phases, such as G0/G1, preventing cancer cell proliferation.[7] This is often associated with the downregulation of cyclins like Cyclin D1.[6]

-

Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, is inhibited by crocin through the downregulation of factors like Vascular Endothelial Growth Factor (VEGF).[8]

-

Modulation of Signaling Pathways: Crocin has been shown to suppress several pro-survival signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[8][9]

Neuroprotective Effects

Crocin has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases and ischemic injury.[10][11][12]

Key Neuroprotective Mechanisms:

-

Antioxidant Activity: Crocin scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress, a key contributor to neuronal damage.[11]

-

Anti-inflammatory Effects: By inhibiting pro-inflammatory signaling pathways such as NF-κB, crocin can reduce neuroinflammation.[11]

-

Anti-apoptotic Effects in Neurons: In neuronal cells, crocin can prevent apoptosis by modulating the Bcl-2 family of proteins and inhibiting caspase activation.[11]

Anti-inflammatory Activity

The anti-inflammatory properties of crocin are well-documented and contribute to its therapeutic potential in a range of inflammatory conditions.[13][14][15]

Key Anti-inflammatory Mechanisms:

-

Inhibition of NF-κB Pathway: Crocin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[13]

-

Modulation of Nrf2/HO-1 Pathway: Crocin can upregulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.[13]

Key Signaling Pathways Modulated by Crocin

The therapeutic effects of crocin are underpinned by its ability to interact with and modulate multiple intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. In the context of cancer, crocin has been shown to inhibit this pathway, leading to reduced cancer cell viability.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. Crocin's ability to inhibit NF-κB activation is a central mechanism of its anti-inflammatory and anti-cancer effects.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival. Crocin has been demonstrated to inhibit this pathway.

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activities of crocin.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of crocin on the viability and proliferation of cancer cells.

| Step | Procedure |

| 1. Cell Seeding | Seed cells (e.g., HeLa, HepG2, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours. |

| 2. Treatment | Treat the cells with various concentrations of crocin (typically in the range of 10-1000 µM) and a vehicle control for 24, 48, or 72 hours. |

| 3. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |

| 4. Formazan (B1609692) Solubilization | Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. |

| 5. Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. |

Western Blot Analysis for Protein Expression

Western blotting is employed to detect changes in the expression levels of specific proteins in response to crocin treatment.

| Step | Procedure |

| 1. Cell Lysis | Treat cells with crocin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. |

| 2. Protein Quantification | Determine the protein concentration of the lysates using a BCA protein assay. |

| 3. SDS-PAGE | Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. |

| 4. Protein Transfer | Transfer the separated proteins to a PVDF membrane. |

| 5. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |

| 6. Primary Antibody Incubation | Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-STAT3) overnight at 4°C. |

| 7. Secondary Antibody Incubation | Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |

| 8. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |

In Vivo Model of Cerebral Ischemia-Reperfusion Injury

This animal model is used to evaluate the neuroprotective effects of crocin against stroke-like injury.[10][16]

| Step | Procedure |

| 1. Animal Model | Male Wistar rats (250-300g) are commonly used. |

| 2. Ischemia Induction | Anesthetize the rats and induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for 80 minutes using an intraluminal filament.[10][16] |

| 3. Crocin Administration | Administer crocin (e.g., 50 or 80 mg/kg) via intraperitoneal (IP) injection at the onset of ischemia.[10][16] |

| 4. Reperfusion | After 80 minutes, withdraw the filament to allow for reperfusion for 24 hours.[10][16] |

| 5. Neurological Deficit Scoring | Assess neurological deficits using a standardized scoring system. |

| 6. Infarct Volume Measurement | Euthanize the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. |

| 7. Histopathological Analysis | Perform histological staining (e.g., H&E) to assess neuronal damage. |

Conclusion

Crocin III, a prominent carotenoid from saffron, demonstrates significant therapeutic potential across a spectrum of diseases, largely attributable to its anti-cancer, neuroprotective, and anti-inflammatory properties. Its ability to modulate key signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT, underscores its multi-targeted mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation of Crocin III's bioactivities and its development as a potential therapeutic agent. Further research focusing on its bioavailability, pharmacokinetics, and clinical efficacy is warranted to translate these promising preclinical findings into tangible health benefits.

References

- 1. Crocin 3 | CAS:55750-85-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crocin III | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsred.com [ijsred.com]

- 7. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of crocin on the histopathological alterations following brain ischemia-reperfusion injury in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of crocin on the histopathological alterations following brain ischemia-reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Crocin III as an Analytical Standard: A Technical Guide

Abstract

This technical guide provides an in-depth overview of Crocin III for its use as an analytical standard. It is intended for researchers, scientists, and professionals in drug development and quality control. This document covers the essential physicochemical properties, detailed analytical methodologies, stability considerations, and handling procedures for Crocin III. Quantitative data is presented in structured tables for clarity, and key experimental protocols are provided. Additionally, workflows and molecular processes are visualized using diagrams to facilitate a comprehensive understanding of its application as a reference standard.

Introduction

Crocin III is a key member of the crocins, a group of water-soluble carotenoid glycosides responsible for the characteristic color of saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides).[1][2][3] Chemically, Crocin III is a diester formed from the dicarboxylic acid crocetin (B7823005) and two β-D-glucose units.[1] Its molecular formula is C₃₂H₄₄O₁₄.[1][3][4]

As a primary bioactive constituent, Crocin III is a critical marker for the quality and authenticity of saffron and related natural products.[1] Its use as an analytical standard is essential for the quantitative analysis in various applications, including the quality control of herbal medicines, standardization of food colorants, and in pharmacological research to investigate its anti-inflammatory and anti-cancer properties.[2][3][5] This guide outlines the technical details required for its precise and accurate use in a laboratory setting.

Physicochemical Properties

The fundamental properties of Crocin III are crucial for its proper handling, storage, and use as an analytical standard. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₂H₄₄O₁₄ | [1][3][4] |

| Molecular Weight | 652.68 g/mol | [3][4][5] |

| CAS Number | 55750-85-1 | [3][4] |

| Appearance | Solid | [3][4] |

| Source | Stigmas of Crocus sativus L. | [2][3][6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [6] |

| Storage Conditions | 4°C, protect from light, keep dry and sealed. | [4] |

Analytical Methodologies

The quantification and identification of Crocin III require precise analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly using a reverse-phase (C18) column, is the standard for separating and quantifying crocins.[7][8] Detection is typically performed using a UV-Vis detector at the maximum absorbance wavelength for crocins, which is approximately 440 nm.[9][10][11][12]

References

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Crocin III | TargetMol [targetmol.com]

- 6. Crocin 3 | CAS:55750-85-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. safranerio.fr [safranerio.fr]

- 8. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 12. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Therapeutic Potential of Crocins, with a Focus on Available Data for Crocin III

A Note to the Reader: While this guide aims to provide a comprehensive overview of the therapeutic applications of crocins, it is important to note that the majority of available research focuses on the general effects of saffron extracts or the most abundant constituent, α-crocin (also known as crocin-1). Specific in-depth studies on Crocin (B39872) III (Crocetin-mono-(β-D-gentiobiosyl)-ester) are limited. Therefore, much of the information presented herein pertains to the broader class of crocins, with specific data on Crocin III highlighted where available.

Introduction

Crocin III is a water-soluble carotenoid and a member of the crocin family of compounds, which are the primary chemical constituents responsible for the color of saffron (Crocus sativus L.).[1] Like other crocins, it is an ester of the dicarboxylic acid crocetin (B7823005). Specifically, Crocin III is a mono-ester of crocetin with gentiobiose.[2] While less studied than its di-gentiobiose ester counterpart, α-crocin, Crocin III is recognized for its potential anti-inflammatory and anti-cancer properties.[3] This technical guide will synthesize the available scientific literature on the therapeutic applications of crocins, with a specific focus on any data related to Crocin III, to provide researchers, scientists, and drug development professionals with a detailed overview of its potential.

Anti-Cancer Applications

Crocins, as a class of compounds, have demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[4] The underlying mechanisms are multifaceted and involve the modulation of numerous signaling pathways.

Mechanisms of Action

The anti-cancer activity of crocins is attributed to several key mechanisms:

-

Induction of Apoptosis: Crocins have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, particularly caspase-3, -8, and -9, and the modulation of the Bax/Bcl-2 ratio to favor apoptosis.[4][5]

-